

2-(4-Chlorophenoxy)butanoic acid chemical structure and molecular weight

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)butanoic acid

CAS No.: 34385-92-7

Cat. No.: B3021870

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Technical Monograph: **2-(4-Chlorophenoxy)butanoic Acid**

Executive Technical Summary

2-(4-Chlorophenoxy)butanoic acid (CAS: 10310-19-7) is a monocarboxylic acid characterized by a phenoxy moiety substituted at the para-position with chlorine and linked to the

-carbon (C2) of a butyric acid chain.[1]

Distinct from its structural homolog Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), this compound lacks the gem-dimethyl substitution at the

-position, replacing it with an ethyl group.[1] This structural nuance renders the C2 position a chiral center, making the compound of significant interest in Structure-Activity Relationship (SAR) studies regarding stereoselective binding in both plant auxin receptors (TIR1/AFB) and mammalian peroxisome proliferator-activated receptors (PPAR

).[1]

This guide outlines the physicochemical profile, robust synthetic protocols, and analytical workflows required for the investigation of this compound.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule exhibits amphiphilic properties typical of phenoxy herbicides and fibrate metabolites. The electron-withdrawing chlorine atom on the phenyl ring, coupled with the ether linkage, influences the acidity of the carboxylic head group.[1]

Table 1: Core Physicochemical Parameters[1]

Parameter	Value	Technical Note
IUPAC Name	2-(4-Chlorophenoxy)butanoic acid	Often abbreviated in internal libraries as 2-CPBA.[1]
Molecular Formula		
Molecular Weight	214.65 g/mol	Monoisotopic Mass: 214.04 Da
CAS Registry	10310-19-7	Distinct from the 4-phenoxy isomer (4-CPA homolog).[1][3][4]
Chirality	Yes (C2 Position)	Synthesized as a racemate () unless asymmetric synthesis is employed.
Melting Point	103 °C	Sharp endotherm; purity indicator.
pKa (Acidic)	~3.38	Stronger acid than butyric acid (pKa 4.82) due to the inductive effect of the -phenoxy group.
logP (Oct/Water)	2.87	Moderate lipophilicity; suggests good membrane permeability.

Synthetic Methodology: Williamson Ether Synthesis[1][2]

Objective: To synthesize **2-(4-chlorophenoxy)butanoic acid** via nucleophilic substitution () followed by ester hydrolysis.

Mechanism: The reaction proceeds through the generation of a phenoxide anion, which attacks the

-carbon of an

-bromo ester.[1] This is preferred over direct reaction with the acid to prevent side reactions and facilitate purification.

Experimental Protocol

Reagents:

- 4-Chlorophenol (1.0 eq)[1]
- Ethyl 2-bromobutanoate (1.1 eq)[1][2]
- Potassium Carbonate (, anhydrous, 2.5 eq)[1]
- Solvent: Acetone (Reagent grade) or Methyl Ethyl Ketone (MEK) for higher reflux temp.
- Hydrolysis Base: NaOH (2M aq).[2]

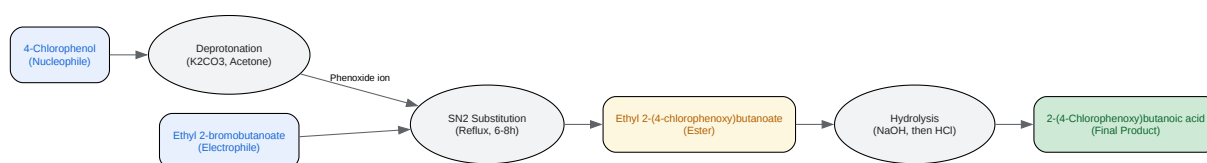
Step-by-Step Workflow:

- Phenoxide Formation:
 - Charge a round-bottom flask with 4-chlorophenol and anhydrous acetone.[1]
 - Add in portions.

- Critical Control: Stir at room temperature for 30 minutes. The color shift indicates the formation of the potassium phenoxide salt.
- Alkylation ():
 - Add Ethyl 2-bromobutanoate dropwise via a pressure-equalizing addition funnel.[1]
 - Heat the mixture to reflux (C for Acetone, C for MEK) for 6–8 hours.
 - Validation: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot () should disappear; the ester product will appear at higher .
- Work-up (Ester Intermediate):
 - Filter off inorganic salts (, excess).
 - Concentrate the filtrate in vacuo.
 - Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
- Hydrolysis:
 - Dissolve the crude ester in Ethanol (10 volumes).
 - Add 2M NaOH (2.0 eq). Stir at ambient temperature for 2 hours (or mild reflux for 30 mins).

- Acidification: Evaporate EtOH. Dilute with water.[2] Acidify carefully with 6M HCl to pH < 2 while stirring vigorously.
- Precipitation: The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water or Cyclohexane.

Visualization: Synthetic Pathway Logic[1]



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Caption: Figure 1. Williamson ether synthesis pathway via ester intermediate to ensure high purity.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical parameters must be met.

A. HPLC-UV/MS Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.

- Detection: UV at 230 nm (Phenoxy absorption) and 280 nm.
- Mass Spec: Negative Electrospray Ionization (ESI-).[1] Look for peak at m/z 213.0.[1]

B. Proton NMR (¹H-NMR) in

- 9.0-11.0 (br s, 1H): Carboxylic acid proton (-COOH).[1]
- 7.22 (d, 2H): Aromatic protons meta to ether (ortho to Cl).
- 6.81 (d, 2H): Aromatic protons ortho to ether.
- 4.55 (t, 1H): Chiral proton at C2 ().[1] Diagnostic peak.
- 1.98 (m, 2H): Methylene group of the ethyl chain.
- 1.05 (t, 3H): Methyl terminus.

Biological & Research Context

This molecule serves as a critical probe in two distinct fields.[5] Researchers must select the appropriate stereoisomer based on the target receptor.

Plant Physiology (Auxin Mimicry)

Structurally related to 2,4-D and Mecoprop, **2-(4-chlorophenoxy)butanoic acid** acts as an auxinic herbicide.[1]

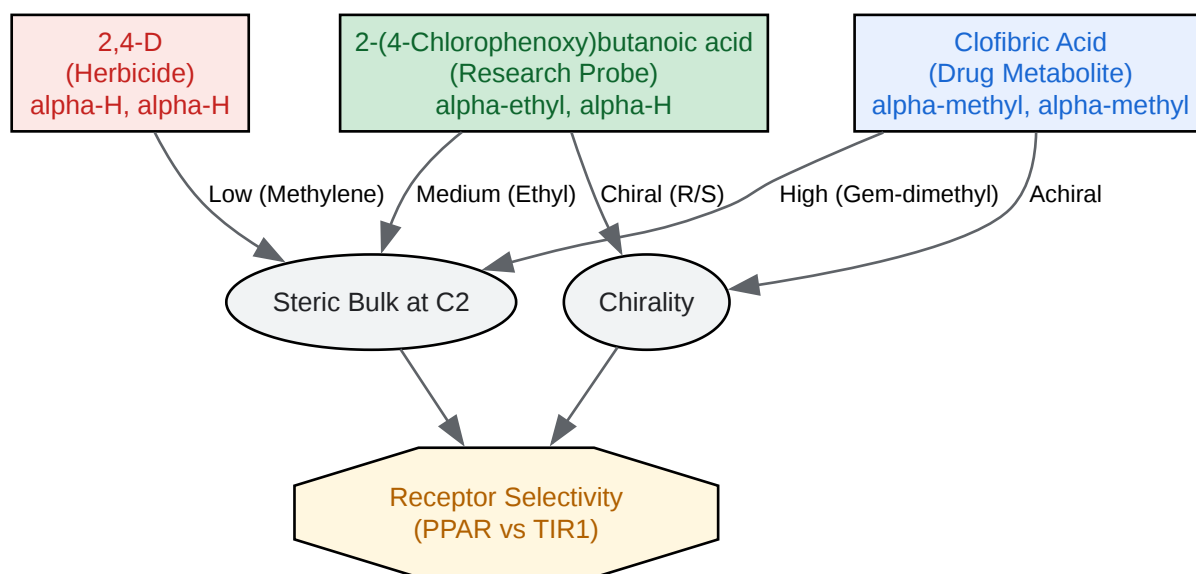
- Mechanism: It binds to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA repressor proteins.
- Stereoselectivity: The (R)-enantiomer is typically the active auxin mimic, as the spatial arrangement of the carboxyl and aromatic ring must match the binding pocket of TIR1.

Pharmacology (PPAR Ligand)

In drug discovery, this compound is a structural analog of Clofibric acid (the active metabolite of Clofibrate).

- Application: It is used in QSAR (Quantitative Structure-Activity Relationship) studies to determine how the steric bulk of the -substituent affects PPAR activation.[1]
- Insight: Replacing the gem-dimethyl group of Clofibric acid with an ethyl group (as in this molecule) alters the lipophilicity and the "lock" into the receptor's hydrophobic pocket, often modifying potency and half-life.[1]

Visualization: Structural Homology & Logic[1]



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Caption: Figure 2. Structural comparison highlighting the C2-substitution logic used in SAR studies.

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